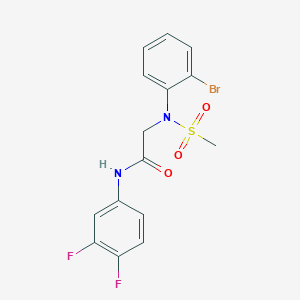

N~2~-(2-bromophenyl)-N~1~-(3,4-difluorophenyl)-N~2~-(methylsulfonyl)glycinamide

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to N2-(2-bromophenyl)-N1-(3,4-difluorophenyl)-N2-(methylsulfonyl)glycinamide involves various strategies, including visible-light-promoted radical (phenylsulfonyl)methylation reactions starting from bromomethyl phenyl sulfone derivatives, offering a mild and efficient access to various (phenylsulfonyl)methylated compounds (Liu & Li, 2016).

Molecular Structure Analysis

The molecular structure of related compounds can be analyzed through X-ray diffraction, IR, and NMR spectroscopy techniques. For example, a study on the crystal structure and spectroscopic properties of a closely related sulfonamide derived from an environmentally friendly cyclization reaction in water shows the importance of stereo-selective tandem allylamine isomerization/Diels-Alder cyclo-addition sequence for the assembly of complex nitrogen-containing heterocycles (Alaşalvar et al., 2016).

Chemical Reactions and Properties

Chemical reactions involving N2-(2-bromophenyl)-N1-(3,4-difluorophenyl)-N2-(methylsulfonyl)glycinamide and its analogs can be diverse. For instance, the [3+2] cycloaddition between N-tert-butanesulfinyl imines and arynes provides a stereoselective method for the synthesis of cyclic sulfoximines, where the difluoro(phenylsulfonyl)methyl group plays a crucial role (Ye et al., 2014).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and boiling point, of N2-(2-bromophenyl)-N1-(3,4-difluorophenyl)-N2-(methylsulfonyl)glycinamide and similar compounds, can be influenced by their molecular structure. The presence of sulfonyl and fluorine groups can significantly affect these properties, as demonstrated in studies on related compounds (Rajkotia et al., 1997).

Chemical Properties Analysis

The chemical properties of N2-(2-bromophenyl)-N1-(3,4-difluorophenyl)-N2-(methylsulfonyl)glycinamide, such as reactivity with nucleophiles, electrophiles, and its behavior in various chemical reactions, can be explored through synthetic methodologies and reaction mechanisms. Studies on related sulfonamides and sulfoximines provide insights into the reactivity patterns and potential applications of these compounds in organic synthesis (Han, 2010).

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

N2-(2-bromophenyl)-N1-(3,4-difluorophenyl)-N2-(methylsulfonyl)glycinamide, due to its structural complexity, is likely involved in various synthesis and chemical property studies. Compounds with similar structural motifs have been synthesized for their potential biological activities and interactions with biological systems. For example, the synthesis of 3-aminopyrroles and their derivatives, starting from acetophenone and glycine derivatives, has been explored for anticonvulsant activity, highlighting the importance of bromophenyl and methylsulfonyl groups in medicinal chemistry (Unverferth et al., 1998). Similarly, thiourea derivatives, incorporating bromophenyl groups, have been synthesized and shown to exhibit significant antipathogenic activity, particularly against strains known for biofilm growth, suggesting potential applications in anti-microbial therapies (Limban et al., 2011).

Material Science and Electrochemical Applications

In the realm of material science, derivatives of 3-(phenylthiophene), including those with methylsulfonylphenyl groups, have been investigated for their suitability as active materials in electrochemical capacitors. These studies have shown that the electrochemical performance of such polymers can be significantly influenced by their molecular structure, offering pathways to high energy and power densities in capacitor applications (Ferraris et al., 1998).

Photocatalysis and Organic Synthesis

The photocatalytic (phenylsulfonyl)methylation of electron-rich heteroarenes using bromomethyl phenyl sulfone derivatives represents another area of application. This method provides a mild and efficient route to various (phenylsulfonyl)methylated compounds, demonstrating the utility of bromophenyl and methylsulfonyl groups in organic synthesis under mild conditions (Liu & Li, 2016).

Propiedades

IUPAC Name |

2-(2-bromo-N-methylsulfonylanilino)-N-(3,4-difluorophenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrF2N2O3S/c1-24(22,23)20(14-5-3-2-4-11(14)16)9-15(21)19-10-6-7-12(17)13(18)8-10/h2-8H,9H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHGQPNBPPOBTSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N(CC(=O)NC1=CC(=C(C=C1)F)F)C2=CC=CC=C2Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrF2N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N~2~-(2-bromophenyl)-N-(3,4-difluorophenyl)-N~2~-(methylsulfonyl)glycinamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-{[({4-[4-(difluoromethoxy)phenyl]-2-pyrimidinyl}thio)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4628282.png)

![methyl 4-{[(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)methyl]amino}benzoate](/img/structure/B4628296.png)

![4-{[5-(4-bromophenyl)-2-furyl]methylene}-2-(2-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4628305.png)

![2-mercapto-5-methyl-3-[(2-methyl-3-furoyl)amino]-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B4628312.png)

![3-[(4-{[1-(4-ethoxyphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B4628316.png)

![3-{5-[(4-fluorophenoxy)methyl]-2-furyl}-1-(1-methyl-1H-pyrazol-4-yl)-2-propen-1-one](/img/structure/B4628333.png)

![3-{[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B4628335.png)

![2-[(3-phenylpropyl)thio]-4,5-dihydro-1H-imidazole hydrobromide](/img/structure/B4628345.png)

![N-[3-(propionylamino)phenyl]isonicotinamide](/img/structure/B4628353.png)

![4-[(3-fluorobenzyl)oxy]-3-methoxybenzonitrile](/img/structure/B4628354.png)

![N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-3-(2-chlorophenyl)acrylamide](/img/structure/B4628356.png)